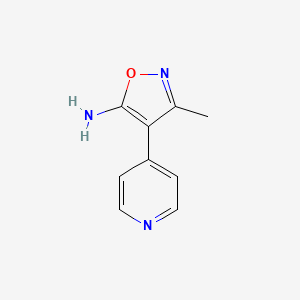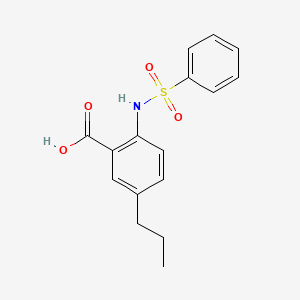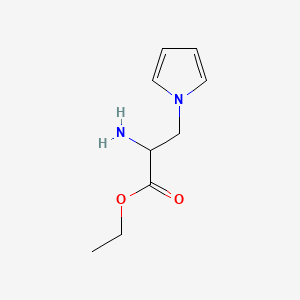![molecular formula C12H21NO2S B15317644 N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
N-[(3S)-2-oxothiolan-3-yl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S)-2-oxothiolan-3-yl]octanamide is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2-oxothiolan-3-yl]octanamide typically involves the reaction of an appropriate thiolactone with an octanoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3S)-2-oxothiolan-3-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: N-substituted amides
Applications De Recherche Scientifique
N-[(3S)-2-oxothiolan-3-yl]octanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3S)-2-oxothiolan-3-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular communication and function.
Interacting with receptors: Altering receptor activity and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide
- N-(2-Oxotetrahydrofuran-3-yl)octanamide
- 3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide
Uniqueness
N-[(3S)-2-oxothiolan-3-yl]octanamide is unique due to its specific structural features, such as the oxothiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H21NO2S |
|---|---|
Poids moléculaire |
243.37 g/mol |
Nom IUPAC |
N-[(3S)-2-oxothiolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
HUVNJHDSZQVSJY-JTQLQIEISA-N |
SMILES isomérique |
CCCCCCCC(=O)N[C@H]1CCSC1=O |
SMILES canonique |
CCCCCCCC(=O)NC1CCSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


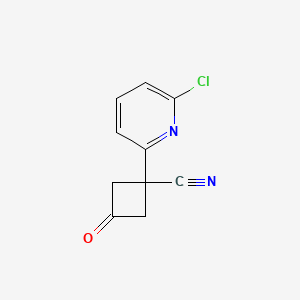
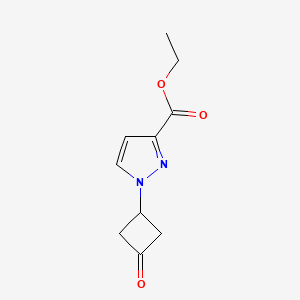
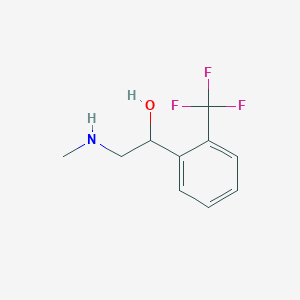
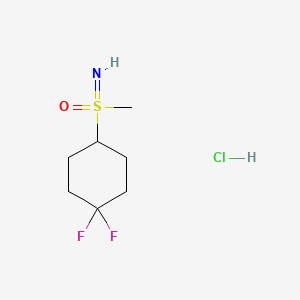
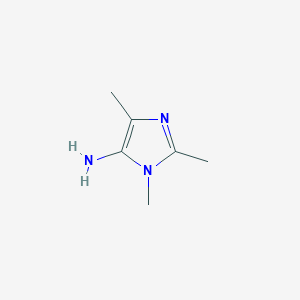

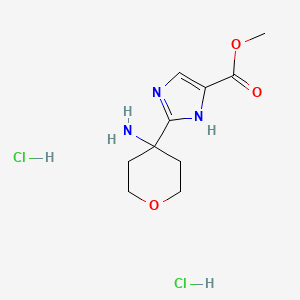
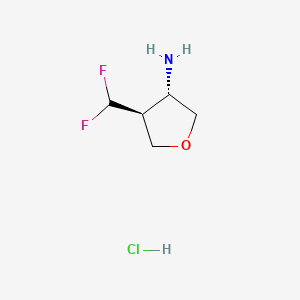
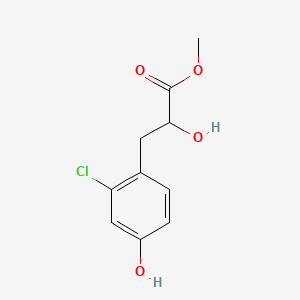
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
